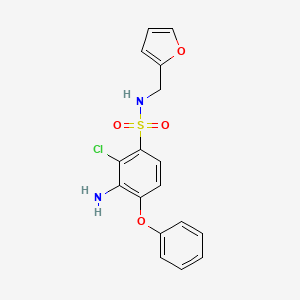

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide

Description

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (-NH₂), a chlorine atom (Cl), a phenoxy group (-OPh), and a sulfonamide moiety linked to a furan-2-ylmethyl group. Sulfonamides are widely studied for their therapeutic applications, including enzyme inhibition and antimicrobial activity, making this compound a candidate for drug discovery pipelines .

Properties

CAS No. |

88345-35-1 |

|---|---|

Molecular Formula |

C17H15ClN2O4S |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide |

InChI |

InChI=1S/C17H15ClN2O4S/c18-16-15(25(21,22)20-11-13-7-4-10-23-13)9-8-14(17(16)19)24-12-5-2-1-3-6-12/h1-10,20H,11,19H2 |

InChI Key |

FVOFPOPTLXGCJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NCC3=CC=CO3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Nitration and Reduction: Starting with a chlorobenzene derivative, nitration followed by reduction can introduce the amino group.

Furan Ring Introduction: The furan ring can be attached via a nucleophilic substitution reaction.

Phenoxy Group Addition: The phenoxy group can be introduced through etherification reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the furan ring.

Reduction: Reduction reactions can target the nitro group if present in intermediates.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Possible applications as an antibacterial or antifungal agent.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes like dihydropteroate synthase. The pathways involved might include competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic systems, or functional groups:

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide

- Structure: Features a quinoxaline core instead of a benzene ring, with a 4-methylbenzenesulfonamide group and a furan-2-ylmethylamino substituent.

- The absence of a phenoxy group reduces lipophilicity compared to the target compound.

- Biological Relevance : Demonstrated activity as an ADAM17 inhibitor, suggesting utility in cancer therapy or inflammatory diseases .

4-[3-chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide

- Structure: Contains a β-lactam (azetidinone) ring fused with a nitro-substituted furan and a pyrimidine-linked sulfonamide.

- The azetidinone ring introduces strain and reactivity, making the compound prone to ring-opening reactions, unlike the stable benzene core of the target molecule.

- Synthesis : Synthesized via Schiff base formation followed by α-chloroacetyl chloride coupling, a method distinct from typical sulfonamide derivatization routes .

3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Structure : Dual substitution with furan-3-ylmethyl and thiophen-2-ylmethyl groups on the sulfonamide nitrogen, alongside chloro and methoxy substituents on the benzene ring.

- The thiophene moiety introduces sulfur-based interactions (e.g., hydrogen bonding or van der Waals forces) absent in the target compound.

- Physicochemical Impact : Enhanced lipophilicity due to the thiophene group may improve membrane permeability .

4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide

- Structure : Combines a benzamide group with a hydroxy-methylphenyl substituent and a sulfamoyl-linked furan-2-ylmethyl group.

- Key Differences: The benzamide group replaces the phenoxy substituent, introducing hydrogen-bonding capability via the amide carbonyl.

- Applications : Similar sulfonamide derivatives are explored for kinase inhibition or antimicrobial activity .

Comparative Data Table

*Calculated molecular weights based on formula; exact values may vary.

Key Research Findings

- Electronic Effects: The amino group in the target compound increases nucleophilicity, whereas nitro groups (e.g., in ’s compound) favor electrophilic reactivity .

- Lipophilicity: The phenoxy group in the target compound contributes to higher logP values compared to methoxy or pyrimidine substituents, influencing pharmacokinetic properties .

- Biological Selectivity: Quinoxaline-based analogs () show specificity for ADAM17, while benzamide derivatives () may target kinases, highlighting the role of core structure in target engagement .

Biological Activity

3-Amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H11ClN2O5S

- Molecular Weight : 330.74 g/mol

- IUPAC Name : 2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, which plays a role in various physiological processes, including fluid balance and pH regulation.

Biological Activity Overview

Research indicates that 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential application as an antibacterial agent.

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies have suggested that the compound may induce apoptosis in cancer cells, warranting further investigation into its anticancer properties.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties, 3-amino-2-chloro-N-(furan-2-ylmethyl)-4-phenoxybenzenesulfonamide was tested against a panel of bacterial strains. The results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound significantly lowered the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects, possibly through modulation of NF-kB signaling pathways.

Case Study 3: Anticancer Activity

Research conducted on breast cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.